N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The phenyl group is introduced at the 2-position of the thiazole ring through nucleophilic substitution reactions.
Amide Formation: The final step involves the coupling of the thiazole derivative with 4-propoxybenzoic acid to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities of thiazole derivatives.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other bioactive molecules and as a component in the formulation of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to active sites and modulating biological activity . The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide is unique due to its specific substitution pattern and the presence of the propoxybenzamide group, which may confer distinct biological activities and pharmacokinetic properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C21H22N2O2S/c1-2-14-25-19-10-8-16(9-11-19)20(24)22-13-12-18-15-26-21(23-18)17-6-4-3-5-7-17/h3-11,15H,2,12-14H2,1H3,(H,22,24) |
InChI Key |
SFLAYCXVWCDDAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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